

Aminopyralid-Potassium: A Technical Guide to its Environmental Fate and Degradation Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aminopyralid-potassium*

Cat. No.: *B1665998*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyralid-potassium, the potassium salt of aminopyralid, is a systemic herbicide used for the control of broadleaf weeds in various settings, including pastures, rangelands, and non-crop areas.^{[1][2]} Its mode of action involves mimicking natural plant growth hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plant species.^[3] An understanding of its environmental fate and degradation is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This guide provides an in-depth technical overview of the environmental persistence, mobility, and degradation pathways of aminopyralid.

Physicochemical Properties

Aminopyralid is a pyridine carboxylic acid derivative.^[1] In the environment, the potassium salt readily dissociates, and the aminopyralid anion is the form that is subject to environmental fate processes.^[4]

Property	Value	Reference
IUPAC Name	4-amino-3,6-dichloropyridine-2-carboxylic acid	[5]
CAS Number	150114-71-9 (aminopyralid)	[6]
Molecular Formula	C6H4Cl2N2O2	[5]
Molecular Weight	207.0 g/mol	[5]
Water Solubility	2480 mg/L	[7]
Vapor Pressure	7.4 x 10^-11 torr	[7]
pKa	2.56	[8]

Environmental Fate and Mobility

The environmental behavior of aminopyralid is characterized by its persistence in soil and its mobility in the aqueous phase.

Persistence

Aminopyralid is generally persistent in the environment.[\[7\]](#) Its degradation is primarily influenced by microbial activity in the soil and photolysis in water.

Table 1: Summary of Aminopyralid Half-Life in Various Environmental Compartments

Compartment	Half-Life (DT50)	Conditions	References
Aerobic Soil	31.5 to 193 days (average 103.7 days)	Laboratory studies in various soil types	[7]
32 to 533 days (typical 103 days)	Field studies	[1][2]	
9 to 54 days	Field dissipation on bare ground	[7]	
Anaerobic Soil	Stable	Laboratory studies	[7]
Aquatic (Photolysis)	0.6 days	Shallow, clear water	[6][7]
Aquatic (Field Dissipation)	10.8 to 14.6 days	Treated ponds	[7]
Hydrolysis	Stable at pH 5, 7, and 9	Laboratory studies	[4]

Mobility

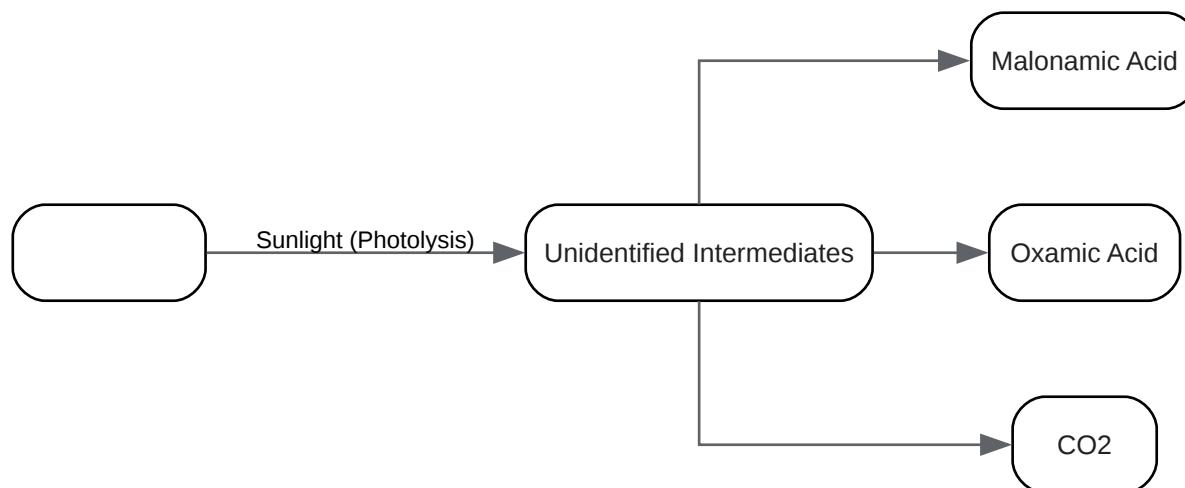
Aminopyralid exhibits high mobility in most soil types, which is attributed to its high water solubility and low adsorption to soil particles.[7] This mobility creates a potential for leaching into groundwater and runoff into surface waters.[1][7]

The adsorption of aminopyralid to soil is influenced by soil pH, with adsorption generally increasing as pH decreases.[7] The key parameters governing its mobility are the soil-water partitioning coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Table 2: Soil Adsorption Coefficients for Aminopyralid

Parameter	Value Range	Soil Conditions	References
Kd (mL/g)	0.03 - 0.29	Near-neutral pH soils (pH 6.1 - 7.8)	[7]
0.15 - 0.72	Acidic soils	[7]	
Koc (mL/g)	1.05 - 7.54	Near-neutral pH soils	[7]
19.95 - 24.3	Acidic soils	[7]	

Degradation Pathways


The primary routes of aminopyralid degradation in the environment are microbial metabolism in soil and photolysis in water.

Aerobic Soil Metabolism

In aerobic soil environments, aminopyralid is moderately metabolized by microorganisms.[7] The degradation proceeds through the cleavage of the pyridine ring, ultimately leading to the formation of carbon dioxide and non-extractable residues.[7] No major persistent metabolites have been identified in significant quantities from this pathway.

Photodegradation in Water

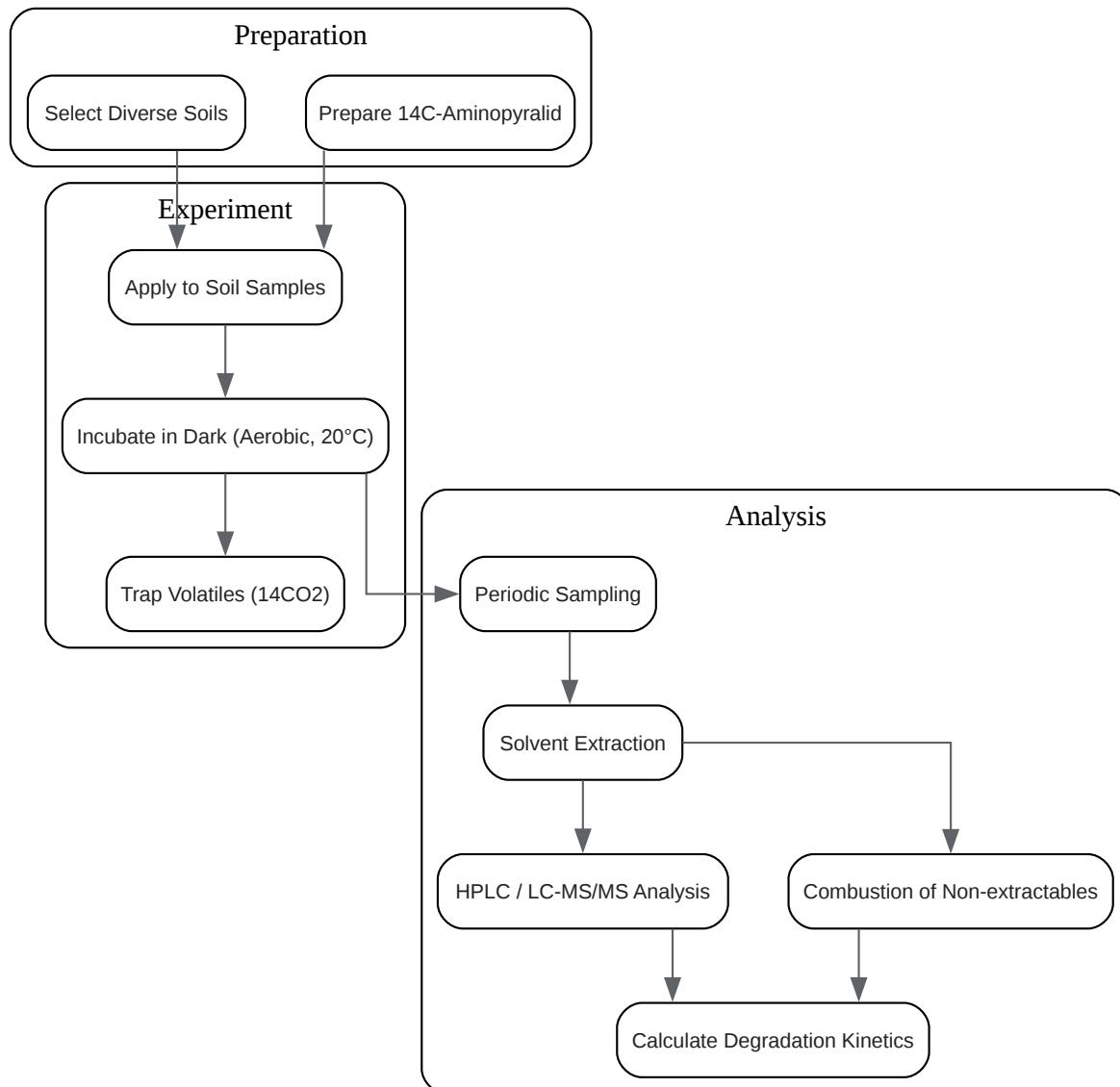
In the presence of sunlight, aminopyralid in clear, shallow water undergoes rapid photolysis.[6] [7] This process involves the breakdown of the aminopyralid molecule into smaller, simpler compounds. The major identified photolysis products are malonamic acid and oxamic acid.[5] [6]

[Click to download full resolution via product page](#)

Caption: Aqueous Photodegradation Pathway of Aminopyralid.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the environmental fate of aminopyralid, based on OECD guidelines.


Aerobic Soil Metabolism (based on OECD Guideline 307)

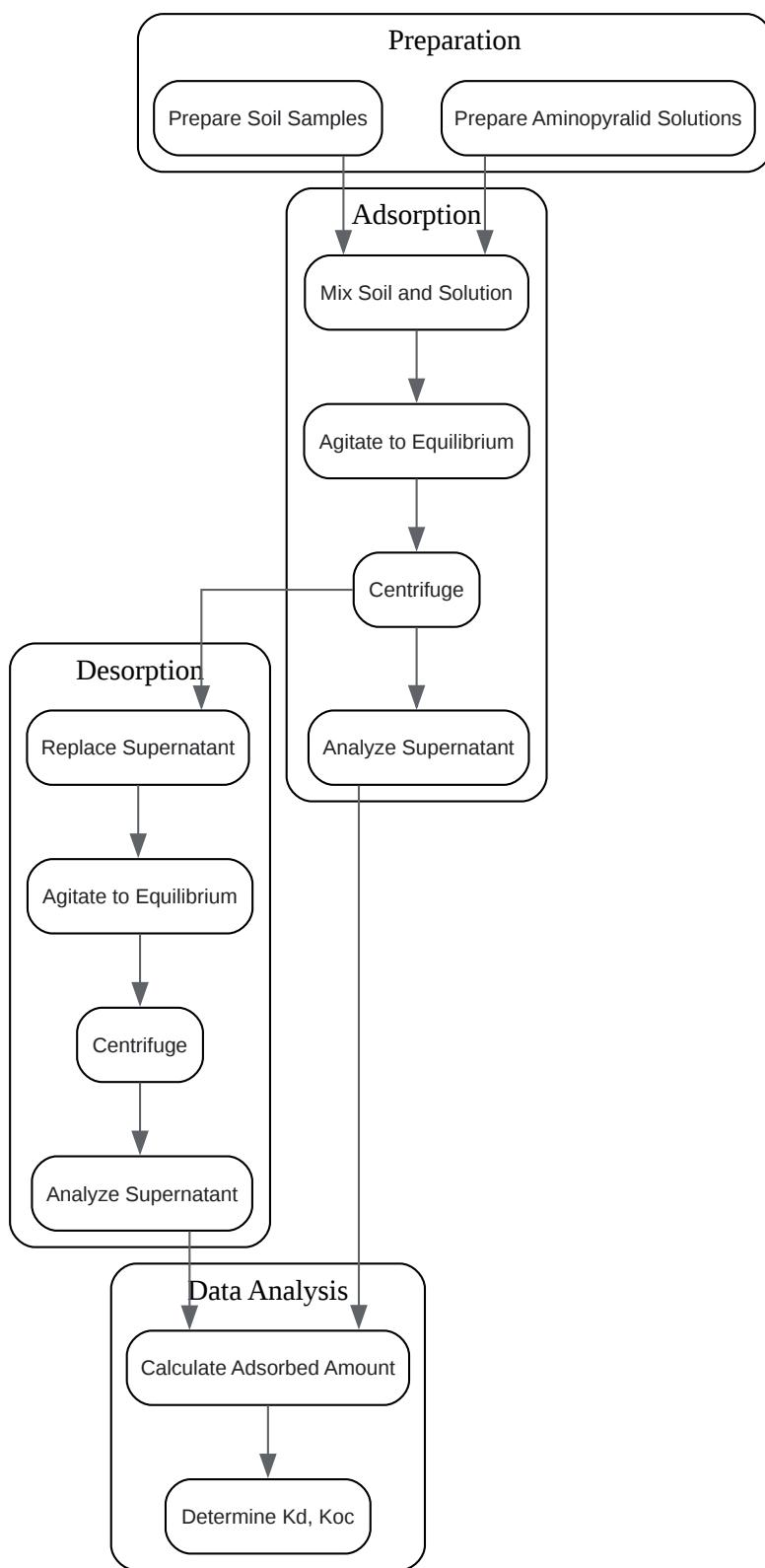
This study aims to determine the rate and pathway of aminopyralid degradation in soil under aerobic conditions.

Methodology:

- **Soil Selection:** At least four different soil types with varying textures, organic carbon content, and pH are selected.
- **Test Substance Application:** ¹⁴C-labeled aminopyralid is applied to fresh soil samples at a concentration relevant to field application rates.
- **Incubation:** The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.^{[9][10]} A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

- Trapping of Volatiles: Evolved $^{14}\text{CO}_2$ is trapped in an alkaline solution (e.g., potassium hydroxide), and other volatile organic compounds are trapped using a suitable adsorbent (e.g., polyurethane foam).
- Sampling and Extraction: At specified time intervals, replicate soil samples are removed and extracted with appropriate solvents (e.g., acetonitrile/water mixtures).
- Analysis: The parent compound and its transformation products in the soil extracts and trapping solutions are quantified using High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[9] Non-extractable residues are quantified by combustion analysis.
- Data Analysis: The rate of degradation (DT50 and DT90) of aminopyralid and the formation and decline of major metabolites are calculated using appropriate kinetic models.

[Click to download full resolution via product page](#)


Caption: Workflow for Aerobic Soil Metabolism Study.

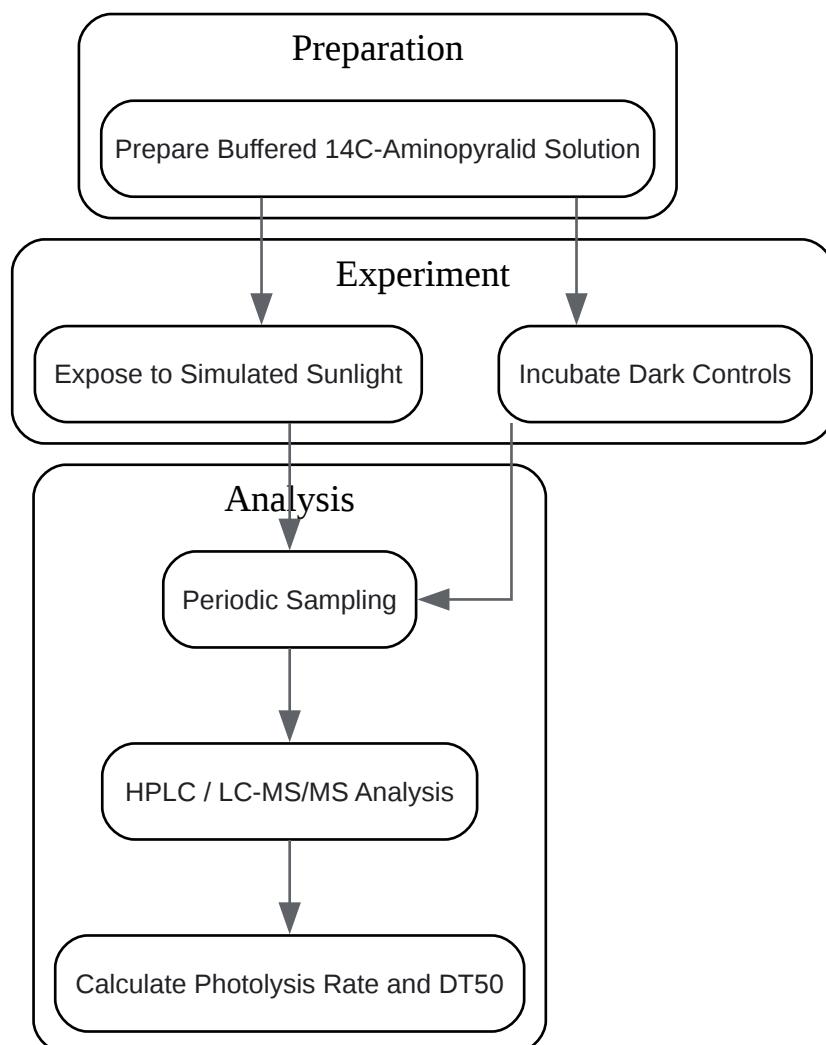
Adsorption/Desorption - Batch Equilibrium Method (based on OECD Guideline 106)

This study determines the adsorption and desorption characteristics of aminopyralid in different soil types.

Methodology:

- **Soil and Solution Preparation:** A minimum of five different soil types are used.[\[11\]](#) A stock solution of aminopyralid in 0.01 M CaCl₂ is prepared.
- **Preliminary Test:** A preliminary test is conducted to determine the optimal soil-to-solution ratio and equilibration time.
- **Adsorption Phase:** Weighed amounts of soil are mixed with known volumes of aminopyralid solutions of varying concentrations in centrifuge tubes. The tubes are agitated at a constant temperature until equilibrium is reached.
- **Equilibrium and Analysis:** The suspensions are centrifuged to separate the soil and aqueous phases. The concentration of aminopyralid in the supernatant is determined by LC-MS/MS.
- **Desorption Phase:** The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂, and the tubes are agitated again to reach desorption equilibrium. The concentration of aminopyralid in the aqueous phase is then measured.
- **Data Analysis:** The amount of aminopyralid adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. Adsorption and desorption coefficients (K_d, K_{oc}, and Freundlich constants) are calculated.

[Click to download full resolution via product page](#)


Caption: Workflow for Adsorption/Desorption Study.

Phototransformation in Water (based on OECD Guideline 316)

This study evaluates the degradation of aminopyralid in water due to direct photolysis.

Methodology:

- **Solution Preparation:** A sterile, buffered aqueous solution of ¹⁴C-labeled aminopyralid is prepared. The pH is typically set to a value relevant to natural waters (e.g., pH 7).
- **Irradiation:** The solution is placed in quartz tubes and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).^[12] Dark controls are run in parallel to account for any non-photolytic degradation.
- **Incubation:** The samples are incubated at a constant temperature (e.g., 25°C).
- **Sampling and Analysis:** At various time points, samples are taken from the irradiated and dark control solutions. The concentration of aminopyralid and its photoproducts are determined by HPLC with radiometric detection and/or LC-MS/MS.
- **Data Analysis:** The rate of photolysis and the half-life (DT50) are calculated. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wsdot.wa.gov [wsdot.wa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. fao.org [fao.org]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. mass.gov [mass.gov]
- 8. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 11. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 12. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- To cite this document: BenchChem. [Aminopyralid-Potassium: A Technical Guide to its Environmental Fate and Degradation Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665998#environmental-fate-and-degradation-pathways-of-aminopyralid-potassium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com